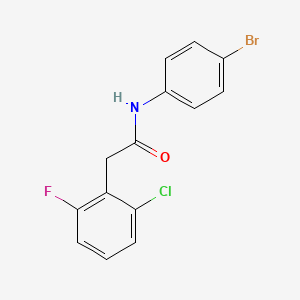![molecular formula C20H19NO2 B5709161 4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
4-{[4-(benzyloxy)benzyl]amino}phenol
Vue d'ensemble
Description
4-{[4-(benzyloxy)benzyl]amino}phenol, commonly known as BBA, is a chemical compound that belongs to the family of phenols. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. BBA is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Mécanisme D'action
The mechanism of action of BBA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. BBA has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, which is involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
BBA exhibits a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. BBA also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, BBA has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
BBA has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. BBA is also stable under a wide range of conditions, making it suitable for use in various experimental systems. However, there are also some limitations to using BBA in lab experiments. For example, its solubility in water is relatively low, which can limit its use in certain experimental systems. In addition, the effects of BBA can be dose-dependent, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on BBA. One area of interest is the development of BBA-based therapeutics for various diseases. Another area of interest is the elucidation of the mechanism of action of BBA, which could lead to the development of more potent and selective analogs. Finally, the use of BBA as a probe for studying the structure and function of various biological systems is an area of ongoing research.
Applications De Recherche Scientifique
BBA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. BBA has been investigated as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been used as a probe for studying the structure and function of various biological systems.
Propriétés
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-10-8-18(9-11-19)21-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,21-22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKLGZVBMXIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[4-(Benzyloxy)benzyl]amino}phenol | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)
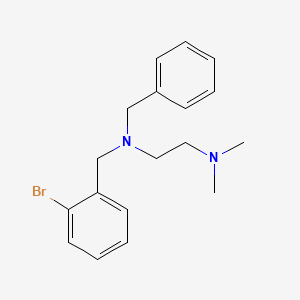
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)
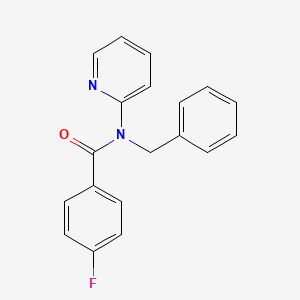
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)

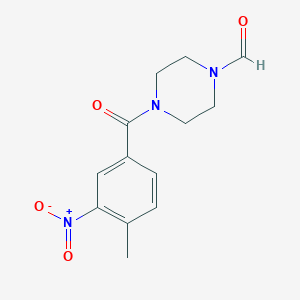
![3-[3-({imino[2-(4-quinolinylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5709124.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
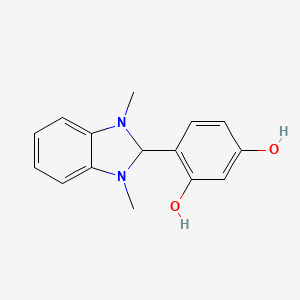
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)


